molecular formula C17H24O4 B591206 rac-Mono-(4-methyloctanyl)-phthalate-D4 CAS No. 1346154-86-6

rac-Mono-(4-methyloctanyl)-phthalate-D4

Cat. No.: B591206
CAS No.: 1346154-86-6
M. Wt: 296.399
InChI Key: XEYQNGJVRAQJAW-SOBLDAANSA-N
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Description

rac-Mono-(4-methyloctanyl)-phthalate-D4 is a chemical compound with the molecular formula C17H24O4. It is a phthalate ester, which is commonly used in various research applications, particularly in the field of proteomics. The compound is characterized by its unique structure, which includes a phthalate core and a 4-methyloctanyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-Mono-(4-methyloctanyl)-phthalate-D4 typically involves the esterification of phthalic anhydride with 4-methyloctanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure high yield and purity of the product. The reaction conditions are carefully controlled to optimize the reaction rate and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

rac-Mono-(4-methyloctanyl)-phthalate-D4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phthalic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Phthalic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phthalate esters.

Scientific Research Applications

rac-Mono-(4-methyloctanyl)-phthalate-D4 is widely used in scientific research, particularly in the following areas:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a model compound in pharmacokinetic studies.

    Industry: Utilized in the production of plasticizers and as an additive in various polymer formulations.

Mechanism of Action

The mechanism of action of rac-Mono-(4-methyloctanyl)-phthalate-D4 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Di-(2-ethylhexyl) phthalate (DEHP): A widely used plasticizer with similar structural features.

    Diisononyl phthalate (DINP): Another phthalate ester used in industrial applications.

    Diisodecyl phthalate (DIDP): Known for its use in flexible PVC products.

Uniqueness

rac-Mono-(4-methyloctanyl)-phthalate-D4 is unique due to its specific side chain, which imparts distinct physical and chemical properties. This uniqueness makes it particularly valuable in specialized research applications, where its specific interactions and reactivity are advantageous.

Properties

CAS No.

1346154-86-6

Molecular Formula

C17H24O4

Molecular Weight

296.399

IUPAC Name

2,3,4,5-tetradeuterio-6-(4-methyloctoxycarbonyl)benzoic acid

InChI

InChI=1S/C17H24O4/c1-3-4-8-13(2)9-7-12-21-17(20)15-11-6-5-10-14(15)16(18)19/h5-6,10-11,13H,3-4,7-9,12H2,1-2H3,(H,18,19)/i5D,6D,10D,11D

InChI Key

XEYQNGJVRAQJAW-SOBLDAANSA-N

SMILES

CCCCC(C)CCCOC(=O)C1=CC=CC=C1C(=O)O

Synonyms

1-(4-Methyloctyl) Ester 1,2-Benzenedicarboxylic Acid-D4;  2-(((4-Methyloctyl)oxy)carbonyl)benzoic-D4

Origin of Product

United States

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